Physicochemical Profile Differentiation vs. Unsubstituted Weinreb Amide
3-Amino-N-methoxy-N-methylbenzamide exhibits a distinct polarity and lipophilicity profile compared to its parent Weinreb amide, N-methoxy-N-methylbenzamide (CAS 6919-61-5). The presence of the 3-amino group alters these key parameters, which are critical for predicting absorption, distribution, and blood-brain barrier permeability in drug discovery campaigns. Specifically, the target compound has a topological polar surface area (TPSA) of 55.56 Ų, and a calculated LogP of 0.9022 . In contrast, N-methoxy-N-methylbenzamide, which lacks the amino group, has a predicted XLogP of approximately 1.6 . This difference in lipophilicity and polarity (indicated by a higher TPSA) can lead to divergent behavior in biological assays and chromatographic separations.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.9022; TPSA = 55.56 Ų |
| Comparator Or Baseline | N-Methoxy-N-methylbenzamide (CAS 6919-61-5): XLogP ≈ 1.6; TPSA = 38.77 Ų (calculated) |
| Quantified Difference | ΔLogP ≈ -0.7 (more hydrophilic); ΔTPSA = +16.79 Ų (more polar) |
| Conditions | Computational prediction values |
Why This Matters
These physicochemical differences are crucial for a scientist selecting a building block for a medicinal chemistry project, as they directly impact in silico ADME predictions and the compound's suitability for specific biological targets.
